molecular formula C15H14O6 B600636 3-Hydroxyphloretin CAS No. 57765-66-9

3-Hydroxyphloretin

Cat. No. B600636
CAS RN: 57765-66-9
M. Wt: 290.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106871

Procedure details

Then, 4.3 g of 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone was dissolved in 16 ml of methanol, and 33 ml of a hydrochloric acid/methanol reagent was added to the solution and the mixture was refluxed for 10 minutes. Then, the reaction liquid was poured into ice water and extracted with ethyl acetate, and the ethyl acetate layer was washed with water, dried with anhydrous sodium sulfate and filtered and the solvent was removed from the filtrate by distillation. The obtained residue was subjected to the silica gel column chromatography (160 g of 240-400 mesh silica gel, n-hexane/ethyl acetate=1/1, 0.3 kg/cm2). Fractions of 40 ml were collected and the 28th to 49th fractions were combined, and the solvent was removed by distillation to obtain 933.6 mg (yield=34.9%) of 1-(2,4,6-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone.
Name
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8]COC)[CH:5]=[C:4]([O:12]COC)[C:3]=1[C:16](=[O:33])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25]COC)=[C:21]([O:29]COC)[CH:20]=1.Cl.CO>CO>[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:12])[C:3]=1[C:16](=[O:33])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([OH:29])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone
Quantity
4.3 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)OCOC)OCOC)C(CCC1=CC(=C(C=C1)OCOC)OCOC)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
Cl.CO
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then, the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation
CUSTOM
Type
CUSTOM
Details
Fractions of 40 ml were collected
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC(=C1)O)O)C(CCC1=CC(=C(C=C1)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 933.6 mg
YIELD: PERCENTYIELD 34.9%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.